cis-3-Methyl-2-pentene

概要

説明

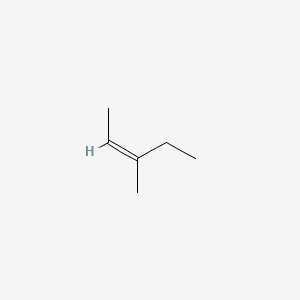

cis-3-Methyl-2-pentene is an organic compound with the molecular formula C6H12In the cis configuration, the two methyl groups are on the same side of the double bond, which affects the compound’s physical and chemical properties .

準備方法

Synthetic Routes and Reaction Conditions: cis-3-Methyl-2-pentene can be synthesized through various methods, including the dehydration of alcohols and the dehydrohalogenation of alkyl halides. One common method involves the dehydration of 3-methyl-2-pentanol using a strong acid such as sulfuric acid or phosphoric acid as a catalyst. The reaction is typically carried out at elevated temperatures to facilitate the elimination of water and the formation of the double bond .

Industrial Production Methods: In industrial settings, this compound can be produced through catalytic cracking of hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones using a catalyst, typically at high temperatures and pressures. The resulting mixture of alkenes can then be separated and purified to obtain this compound .

化学反応の分析

Types of Reactions: cis-3-Methyl-2-pentene undergoes various chemical reactions typical of alkenes, including:

Oxidation: It can be oxidized to form epoxides or diols.

Reduction: Hydrogenation of this compound in the presence of a metal catalyst such as palladium or platinum results in the formation of 3-methylpentane.

Substitution: Halogenation reactions, such as the addition of bromine or chlorine, can occur across the double bond to form dihalides.

Common Reagents and Conditions:

Oxidation: Peroxycarboxylic acids, osmium tetroxide.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Halogens like bromine or chlorine in the presence of light or a catalyst.

Major Products Formed:

Oxidation: Epoxides, diols.

Reduction: 3-Methylpentane.

Substitution: Dihalides such as 3,4-dibromo-3-methylpentane.

科学的研究の応用

Synthesis of Organic Compounds

cis-3-Methyl-2-pentene is utilized as a building block in organic synthesis. It can undergo various reactions such as polymerization, hydroformylation, and oxidation. For instance, studies have shown that it participates in the photosensitized oxidation of trialkylalkenes within zeolite frameworks, demonstrating its utility in catalysis and materials science .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard or reference compound for chromatographic techniques. Its distinct properties allow for effective separation and identification in complex mixtures, making it valuable for both qualitative and quantitative analyses .

Gasoline Additive

As a component of gasoline, this compound contributes to improving fuel efficiency and combustion characteristics. Its presence helps enhance octane ratings and reduce engine knocking, which is critical for automotive performance .

Case Study 1: Photosensitized Oxidation

In a study published in The Journal of Organic Chemistry, researchers investigated the photosensitized oxidation of various alkenes including this compound within Na-ZSM-5 zeolites. The results indicated significant efficiency in the oxidation process, showcasing its potential in catalytic applications .

Case Study 2: Hydrocarbon Fuel Performance

A research paper highlighted the role of this compound as an additive in gasoline formulations. The study demonstrated improved combustion characteristics and reduced emissions when used as part of a blended fuel system, emphasizing its importance in enhancing fuel quality .

作用機序

The mechanism of action of cis-3-Methyl-2-pentene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the electrophilic oxygen atom of the oxidizing agent reacts with the nucleophilic carbon-carbon double bond, leading to the formation of an epoxide ring through a concerted reaction mechanism . This involves a four-part, circular transition state where the originally electropositive oxygen atom ends up in the oxacyclopropane ring.

類似化合物との比較

- trans-3-Methyl-2-pentene

- 2-Methyl-2-pentene

- 3-Methyl-1-pentene

生物活性

Cis-3-Methyl-2-pentene (CAS Number: 922-62-3) is an unsaturated hydrocarbon belonging to the class of alkenes. It is characterized by a double bond between the second and third carbon atoms and a methyl group on the third carbon. This compound is primarily used in organic synthesis and as an intermediate in chemical manufacturing. Its biological activity, however, has garnered attention due to its potential effects on human health and environmental implications.

- Molecular Formula : C₆H₁₂

- Molecular Weight : 84.16 g/mol

- Boiling Point : 70 °C

- Flash Point : -19 °C

- Density : 0.69 g/cm³ at 20 °C

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Toxicological Effects :

- This compound is found in gasoline, which is classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC) . Exposure to this compound can lead to various health issues, including pulmonary damage and central nervous system depression.

- It poses aspiration hazards, which can result in serious respiratory complications if inhaled or ingested .

-

Metabolism and Excretion :

- The metabolism of this compound primarily occurs through inhalation or ingestion, with absorption mainly through the lungs. Once absorbed, it may affect various organs, including the liver and kidneys .

- The compound's volatile nature means it can easily evaporate and enter the body through inhalation, leading to systemic exposure.

-

Environmental Impact :

- As a component of gasoline, this compound contributes to air pollution and can have detrimental effects on both human health and the environment when released into the atmosphere .

- Its presence in fuel mixtures raises concerns about its potential role in forming harmful by-products during combustion.

Case Study 1: Toxicity Assessment

A study conducted on the toxicity of various alkenes, including this compound, revealed that prolonged exposure could lead to significant health risks. The research highlighted that compounds with similar structures exhibited neurotoxic effects .

Case Study 2: Environmental Persistence

Research analyzing the environmental persistence of hydrocarbons indicated that this compound could remain in the environment for extended periods, contributing to long-term ecological damage . The study emphasized the need for monitoring emissions from industrial activities involving this compound.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂ |

| Molecular Weight | 84.16 g/mol |

| Boiling Point | 70 °C |

| Flash Point | -19 °C |

| Density | 0.69 g/cm³ at 20 °C |

| Health Effect | Description |

|---|---|

| Carcinogenicity | Possibly carcinogenic (IARC Group 2B) |

| Respiratory Hazards | Aspiration hazard leading to pulmonary damage |

| CNS Effects | Potential for central nervous system depression |

特性

IUPAC Name |

(Z)-3-methylpent-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-4-6(3)5-2/h4H,5H2,1-3H3/b6-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQGRRJLJLVQAQ-XQRVVYSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883604 | |

| Record name | 2-Pentene, 3-methyl-, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922-62-3, 922-61-2 | |

| Record name | cis-3-Methyl-2-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=922-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentene, 3-methyl-, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-3-Methyl-2-pentene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentene, 3-methyl-, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentene, 3-methyl-, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-3-methylpent-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-methylpent-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the reactivity of cis-3-Methyl-2-pentene with singlet oxygen?

A1: Research has shown that this compound undergoes photosensitized oxidation in the presence of singlet oxygen and a sensitizer like tetraphenylporphyrin (TPP). [] This reaction, when carried out within the confined space of Na-ZSM-5 zeolites, yields allylic hydroperoxides with high regioselectivity. [] Interestingly, the reaction favors hydrogen abstraction from the largest alkyl substituents, a finding that contrasts with observations in less confined environments like Na-Y zeolites. [] This highlights the impact of spatial constraints on the reaction pathway.

Q2: Are there any studies on the transient intermediates formed during reactions of this compound?

A2: Yes, a study investigated the interaction of the benzophenone triplet state with this compound using laser photolysis. [] This research successfully identified the transient absorption spectrum of the 1,4-biradical intermediate formed during the reaction. [] The lifetime of this biradical was found to be solvent-dependent, ranging from 6 µs in cyclohexane to 25 µs in acetonitrile. [] This information is crucial for understanding the reaction mechanism and kinetics.

Q3: Has this compound been detected in any occupational settings?

A3: Yes, this compound was detected as a component of flotation agents used in coal washeries. [] Air samples from the working environment revealed its presence, along with other chemicals. [] Quantitative analysis indicated that the short-term exposure limit (STEL) for this compound, along with others like benzene and 2,4-hexadiene, exceeded the recommended national standards, raising concerns about potential occupational hazards. []

A4: While the provided abstracts [] don't provide specific details on the mechanism, the influence of hydrogen sulfide on the thermal decomposition of this compound suggests a complex interplay of radical reactions. Further investigation into these interactions could offer insights into controlling or optimizing reactions involving this compound at elevated temperatures.

Q4: How does 1,3-butadiene impact the thermal reaction of this compound?

A5: Although the abstract [] is limited in detail, the observation that 1,3-butadiene exhibits an inhibiting effect on the thermal reaction of this compound, particularly at low conversion rates, implies potential competition for reactive sites or intermediates. This finding could be valuable for understanding and manipulating reaction pathways involving these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。